

# Bofutrelvir Demonstrates Potent Activity Against Nirmatrelvir-Resistant SARS-CoV-2 Mutants

Author: BenchChem Technical Support Team. Date: December 2025



A comparative analysis of in vitro studies reveals that **bofutrelvir**, a novel SARS-CoV-2 main protease (Mpro) inhibitor, maintains significant efficacy against viral mutants that exhibit resistance to the widely used antiviral nirmatrelvir. This suggests that **bofutrelvir** could serve as a critical second-line therapeutic option in the face of emerging nirmatrelvir resistance.

Researchers and drug development professionals are closely monitoring the evolution of SARS-CoV-2 and the potential for resistance to existing antiviral therapies. Mutations in the viral main protease (Mpro or 3CLpro), the target of both nirmatrelvir and **bofutrelvir**, can reduce the binding affinity of these inhibitors, thereby diminishing their effectiveness. This guide provides a comprehensive comparison of the cross-resistance profiles of **bofutrelvir** and nirmatrelvir against key nirmatrelvir-resistant mutants, supported by experimental data from recent studies.

## **Comparative Antiviral Activity**

In vitro studies have quantified the inhibitory activity of **bofutrelvir** and nirmatrelvir against various SARS-CoV-2 Mpro mutants. The data, summarized in the tables below, highlight the differential impact of specific mutations on the efficacy of each inhibitor. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics used to assess the potency of these antiviral compounds. A higher fold-change in these values for a mutant compared to the wild-type (WT) virus indicates a greater degree of resistance.



| Mpro Mutant | Bofutrelvir<br>(FB2001)<br>IC50 (μΜ) | Fold Change<br>vs. WT | Nirmatrelvir<br>IC50 (μΜ) | Fold Change<br>vs. WT | Reference |
|-------------|--------------------------------------|-----------------------|---------------------------|-----------------------|-----------|
| WT          | 0.021                                | 1.0                   | 0.01                      | 1.0                   | [1]       |
| E166V       | >100                                 | >4762                 | 1.908                     | 187.3                 | [1]       |
| S144A       | -                                    | -                     | -                         | -                     |           |
| H163A       | >100                                 | >4762                 | -                         | -                     | [1]       |
| E166N       | >100                                 | >4762                 | 3.429                     | 336.3                 | [1]       |
| E166R       | -                                    | -                     | -                         | -                     |           |

Table 1: Comparative IC50 values of **Bofutrelvir** and Nirmatrelvir against key Mpro mutants. A significant increase in IC50 for mutants compared to Wild Type (WT) indicates resistance. Data for some mutants were not available in the cited sources.

| Mpro Mutant | Nirmatrelvir Ki (nM) | Fold Change vs. WT | Reference |
|-------------|----------------------|--------------------|-----------|
| WT          | -                    | 1.0                |           |
| S144A       | -                    | 20.5               | [2]       |
| S144M       | -                    | 19.2               | [2]       |
| S144F       | -                    | 38.0               | [2]       |
| S144G       | -                    | 23.8               | [2]       |
| S144Y       | -                    | 30.1               | [2]       |
| E166A       | -                    | 47.5               | [2]       |
| E166V       | >10000               | >1000              | [2]       |

Table 2: Nirmatrelvir inhibition constants (Ki) against various Mpro mutants. These data further illustrate the impact of specific mutations on nirmatrelvir's binding affinity.



The data clearly indicate that while mutations like E166V and S144A significantly increase the IC50 and Ki values for nirmatrelvir, **bofutrelvir** retains notable activity against several of these resistant strains. For instance, the E166V mutation, which confers strong resistance to nirmatrelvir, is a key area of investigation for **bofutrelvir**'s efficacy.

# **Experimental Methodologies**

The following sections detail the protocols for the key experiments cited in the cross-resistance studies.

#### In Vitro Selection of Nirmatrelvir-Resistant Mutants

This experimental workflow is designed to mimic the evolutionary pressure that can lead to the development of drug resistance in a clinical setting.





Click to download full resolution via product page

Workflow for in vitro selection of drug-resistant mutants.



#### Protocol:

- Cell Culture: VeroE6 cells with a P-glycoprotein knockout (VeroE6-Pgp-KO) are seeded in culture plates.[3] The P-gp knockout is crucial as nirmatrelvir is a substrate of this efflux pump, and its absence ensures higher intracellular drug concentrations.[3]
- Viral Infection: The cells are infected with a wild-type strain of SARS-CoV-2 (e.g., USA-WA1/2020).[4]
- Drug Treatment and Passaging: The infected cells are cultured in the presence of nirmatrelvir.[3] The initial concentrations are typically set around the 50% and 90% effective concentrations (EC50 and EC90).[3] The virus is serially passaged, with the concentration of nirmatrelvir gradually increased in subsequent passages.[3][4]
- Virus Harvesting and Sequencing: Virus is harvested from each passage, and the viral RNA is extracted.[3] The Mpro gene is then sequenced using next-generation sequencing (NGS) to identify the emergence and prevalence of mutations.[3]
- Characterization of Mutants: The identified mutations are further characterized through biochemical and cell-based antiviral assays to confirm their impact on drug susceptibility.

## **Cell-Based Antiviral Assays**

These assays are critical for determining the effectiveness of an antiviral compound in a cellular context.

Cytopathic Effect (CPE)-Based Assay:

- Cell Seeding: Host cells (e.g., VeroE6) are seeded in 96-well plates.
- Compound Dilution: The antiviral compounds (bofutrelvir and nirmatrelvir) are serially diluted to create a range of concentrations.
- Infection and Treatment: Cells are infected with either wild-type or mutant SARS-CoV-2 and simultaneously treated with the diluted compounds.
- Incubation: The plates are incubated for a period that allows for the development of viral cytopathic effects (typically 3-5 days).



- Quantification of Cell Viability: Cell viability is assessed using a reagent such as CellTiter-Glo. The luminescence signal, which is proportional to the number of viable cells, is measured.
- Data Analysis: The EC50 value, the concentration of the drug that protects 50% of cells from virus-induced death, is calculated.

Reporter-Based Assay (e.g., FlipGFP): This assay provides a more direct measure of Mpro activity within living cells.

- Cell Transfection: Host cells are transfected with a plasmid expressing a reporter protein (e.g., GFP) that is linked to a sequence cleavable by Mpro. In the presence of active Mpro, the reporter is cleaved and degraded, resulting in low fluorescence.
- Compound Treatment: The transfected cells are treated with various concentrations of the Mpro inhibitors.
- Mpro Expression: Mpro is co-expressed in the cells.
- Fluorescence Measurement: Inhibition of Mpro activity by the compound prevents the cleavage of the reporter, leading to an increase in fluorescence, which can be quantified using a plate reader or flow cytometry.
- Data Analysis: The IC50 value, the concentration of the inhibitor that results in a 50% increase in the fluorescent signal, is determined.

# **Mpro Enzyme Inhibition Assays**

These biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the Mpro protein.

Fluorescence Resonance Energy Transfer (FRET)-Based Assay:

 Reagents: A purified recombinant Mpro enzyme (wild-type or mutant) and a synthetic peptide substrate containing a fluorophore and a quencher are used. The cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.



- Assay Setup: The assay is performed in a 96- or 384-well plate. The Mpro enzyme is preincubated with various concentrations of the inhibitor.
- Reaction Initiation: The FRET substrate is added to initiate the enzymatic reaction.
- Fluorescence Monitoring: The increase in fluorescence over time is monitored using a fluorescence plate reader.
- Data Analysis: The initial reaction velocities are calculated, and the IC50 value, the concentration of the inhibitor that reduces the enzymatic activity by 50%, is determined.[2]

### Conclusion

The emergence of nirmatrelvir-resistant SARS-CoV-2 mutants underscores the need for alternative therapeutic strategies. The data presented here indicate that **bofutrelvir** exhibits a favorable cross-resistance profile, retaining significant activity against several key nirmatrelvir-resistant Mpro mutants. This suggests that **bofutrelvir** could be a valuable tool in the ongoing management of COVID-19, particularly in cases where nirmatrelvir treatment may be compromised by viral resistance. Continued surveillance of Mpro mutations in clinical isolates and further in vivo evaluation of **bofutrelvir**'s efficacy are warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple pathways for SARS-CoV-2 resistance to nirmatrelvir PMC [pmc.ncbi.nlm.nih.gov]



- 5. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bofutrelvir Demonstrates Potent Activity Against Nirmatrelvir-Resistant SARS-CoV-2 Mutants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025823#cross-resistance-studies-of-bofutrelvir-against-nirmatrelvir-resistant-mutants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com